

# Florylpicoxamid efficacy compared to epoxiconazole and fluxapyroxad

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An Objective Comparison of **Florylpicoxamid**, Epoxiconazole, and Fluxapyroxad Efficacy for Fungal Disease Control

#### Introduction

In the dynamic field of agricultural science, the development of novel fungicides is critical for managing plant diseases, ensuring crop yields, and overcoming pathogen resistance. This guide provides a detailed comparison of the fungicidal efficacy of **florylpicoxamid**, a newer picolinamide fungicide, with two established broad-spectrum fungicides, epoxiconazole (a triazole) and fluxapyroxad (a carboxamide/SDHI). This document is intended for researchers, scientists, and professionals in crop protection and drug development, offering a synthesis of their modes of action, comparative performance data from experimental trials, and detailed methodologies.

#### **Modes of Action: A Biochemical Overview**

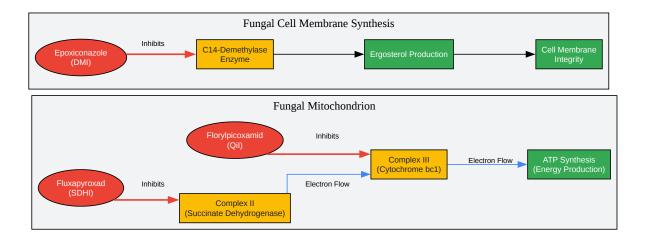
The distinct mechanisms by which these three fungicides inhibit fungal growth are fundamental to their efficacy, spectrum of activity, and role in resistance management.

• Florylpicoxamid: As a member of the picolinamide class (FRAC Group 21), florylpicoxamid targets the fungal mitochondrial respiratory chain at Complex III.[1] It is a Quinone inside Inhibitor (QiI), binding to the Qi site of the cytochrome bc1 complex.[2][3] This action disrupts the electron transport chain, halting ATP production, which is essential



for fungal cellular processes.[3] This mode of action is distinct from strobilurin fungicides (QoO inhibitors), meaning there is no target-site cross-resistance.[3][4]

- Epoxiconazole: This fungicide is a triazole and functions as a Demethylation Inhibitor (DMI) (FRAC Group 3).[5] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] By disrupting membrane integrity, epoxiconazole effectively prevents fungal growth.[6] It possesses preventative, curative, and eradicative properties.[5]
- Fluxapyroxad: Belonging to the carboxamide chemical class, fluxapyroxad is a Succinate Dehydrogenase Inhibitor (SDHI) (FRAC Group 7).[9] It acts on Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase. [10][11] This blockage disrupts the Krebs cycle and electron transport, thereby preventing energy production and eliminating the building blocks for other cellular components. This action effectively inhibits spore germination, germ tube elongation, and mycelial growth.[12]



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Fig 1. Fungal metabolic pathways inhibited by the three fungicides.



# **Comparative Efficacy Analysis**

The performance of a fungicide is determined by its intrinsic activity against a pathogen and its behavior within the plant. **Florylpicoxamid** has demonstrated potent, broad-spectrum activity, with notable advantages in specific scenarios compared to epoxiconazole and fluxapyroxad.

#### In Vitro and In Planta Performance

Studies have shown **florylpicoxamid** to be highly effective against a wide range of 21 plant pathogenic fungi from the Ascomycota and Basidiomycota phyla.[4] Its potency is particularly high against Zymoseptoria tritici, the causal agent of Septoria wheat leaf blotch.

A direct comparison against a wild-type Z. tritici isolate revealed that **florylpicoxamid** was significantly more efficacious than both epoxiconazole and fluxapyroxad.[4] It exhibited superior preventative (applied before infection) and curative (applied after infection) activity, including a remarkable 10-day "reachback" curative capability, arresting mycelial growth and pycnidia development within the leaf tissue.[4]

Table 1: Comparative Efficacy Against Zymoseptoria tritici



Active Ingredient	FRAC Group	In Vitro EC80 (mg L <sup>-1</sup> )[4]	In Planta EC80 (mg L⁻¹)[4]	Key Properties
Florylpicoxamid	21 (Qil)	0.0046	0.03 (Preventative)	Superior preventative and curative activity; strong translaminar and systemic movement.[4]
Epoxiconazole	3 (DMI)	-	>1 (Preventative)	Preventative, curative, and eradicative action; efficacy can be limited by resistance.[4][13]
Fluxapyroxad	7 (SDHI)	-	0.3 (Preventative)	Preventative and curative action; systemic, inhibits spore germination and mycelial growth. [4][9]

Data sourced from a 2021 study by the Society of Chemical Industry, focusing on a wild-type Z. tritici isolate.[4] EC80 represents the effective concentration required to achieve 80% disease control.

#### **Field Trial Performance**

Field trials corroborate the findings from greenhouse studies. Data submitted for regulatory approval indicates that **florylpicoxamid** provides control of key diseases like Septoria tritici blotch (STB) and net blotch in barley that is comparable to commercial standards, including formulations containing pyraclostrobin, propiconazole, and metconazole.[14] Similarly, fluxapyroxad, often co-formulated with pyraclostrobin, demonstrates excellent field control of various wheat diseases, including rusts and other foliar diseases, significantly reducing disease



incidence and increasing yield compared to untreated controls.[15][16] Epoxiconazole has historically been a reliable component for controlling diseases like yellow rust and Septoria, though its efficacy against certain Septoria strains has diminished in some regions.[13][17]

Table 2: General Field Performance Against Key Wheat Pathogens

Fungicide	Target Pathogen	Efficacy Rating	
Florylpicoxamid	Zymoseptoria tritici (Septoria)	Excellent[4][14]	
Puccinia spp. (Rusts)	Good to Excellent[1]		
Epoxiconazole	Zymoseptoria tritici (Septoria)	Fair to Good[13][17]	
Puccinia striiformis (Stripe Rust)	Very Good to Excellent[13][18]		
Fluxapyroxad	Zymoseptoria tritici (Septoria)	Very Good[19]	
Puccinia spp. (Rusts)	Excellent[19][20]		

Efficacy ratings are synthesized from multiple field trial reports and university extension guides. [1][4][13][14][17][18][19][20] Ratings can vary based on pathogen pressure, resistance, and environmental conditions.

## **Experimental Protocols**

The data presented is derived from rigorous in vitro and in planta experiments. Understanding these methodologies is crucial for interpreting the results.

#### **In Vitro Fungal Growth Inhibition Assay**

- Objective: To determine the direct inhibitory effect of the fungicide on fungal growth.
- Method:
  - Fungal pathogens are cultured on a suitable growth medium (e.g., Potato Dextrose Agar).
  - A range of concentrations of the test fungicide (florylpicoxamid, epoxiconazole, fluxapyroxad) are incorporated into the medium.



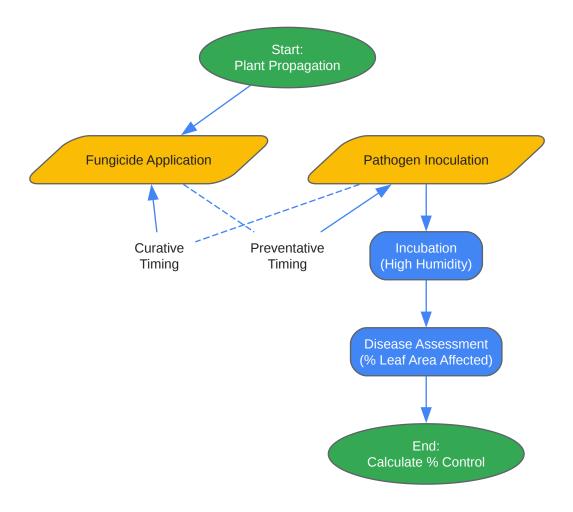
- Mycelial plugs from an actively growing culture are placed onto the center of the treated plates.
- Plates are incubated under controlled conditions (temperature, light) optimal for fungal growth.
- The diameter of the fungal colony is measured over time.
- The concentration of the fungicide that inhibits growth by a certain percentage (e.g., 50% or 80%) is calculated to determine EC50 or EC80 values.

### In Planta Greenhouse Efficacy Evaluation

- Objective: To assess the fungicide's performance in a whole-plant system, evaluating its
  preventative and curative activity.
- Method:
  - Plant Propagation: Host plants (e.g., wheat seedlings) are grown to a specific growth stage (e.g., second-leaf stage) under controlled greenhouse conditions.
  - Fungicide Application: Fungicides are applied to the plants using a sprayer calibrated to deliver a precise dose.
    - Preventative (Protectant) Timing: Fungicide is applied 1-3 days before the plants are inoculated with the fungal pathogen.
    - Curative (Eradicant) Timing: Fungicide is applied 1-10 days after the plants have been inoculated.
  - Pathogen Inoculation: A suspension of fungal spores (e.g., Z. tritici) is sprayed onto the plants.
  - Incubation: Plants are placed in a high-humidity environment for 48-72 hours to facilitate infection, then returned to standard greenhouse conditions.
  - Disease Assessment: After a set period (e.g., 14-21 days), the percentage of leaf area covered by disease symptoms (e.g., lesions, pycnidia) is visually assessed.



 Data Analysis: The percentage of disease control relative to an untreated, inoculated control group is calculated.



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Fig 2. General experimental workflow for in planta fungicide testing.

#### **Conclusion for the Research Professional**

The comparative analysis reveals that **florylpicoxamid** represents a significant advancement in fungicidal chemistry, particularly for the control of challenging pathogens like Zymoseptoria tritici.

• Florylpicoxamid distinguishes itself with a novel mode of action (QiI) that is effective against pathogen strains resistant to other fungicide classes and demonstrates superior intrinsic potency and curative activity compared to epoxiconazole and fluxapyroxad in key studies.[4] Its strong systemic and translaminar properties ensure robust plant protection.[4]



- Fluxapyroxad, as a highly effective SDHI, remains a cornerstone of modern disease management programs.[9] Its broad-spectrum efficacy and systemic nature provide reliable, long-lasting control, especially when used in integrated strategies and co-formulations.[19]
   [21]
- Epoxiconazole is a veteran DMI that offers broad-spectrum control with preventative and curative action.[5] While still valuable, particularly for rust control, its utility against pathogens like Septoria can be limited by the prevalence of resistant isolates, highlighting the need for rotation with newer modes of action.[13]

For drug development professionals, the success of **florylpicoxamid** underscores the value of exploring novel target sites within established metabolic pathways, such as the Qi site in Complex III, to overcome existing resistance issues. The data strongly supports the integration of **florylpicoxamid** into resistance management programs, providing a vital tool to extend the lifespan of other valuable fungicide classes.

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